molecular formula C22H28O7 B086758 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine CAS No. 14098-41-0

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine

Cat. No.: B086758
CAS No.: 14098-41-0
M. Wt: 404.5 g/mol
InChI Key: JKCQOMAQPUYHPL-UHFFFAOYSA-N
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Description

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, also known as this compound, is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dibenzo-21-crown-7, also known as Dibenzo-21-crown 7-Ether or 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, is a cyclic organic compound featuring a unique macrocyclic ether structure . It plays a pivotal role in the field of supramolecular chemistry, especially in the synthesis of polymer nanoparticles . The primary targets of Dibenzo-21-crown-7 are inorganic cations with diameters that closely match the size of the crown ether’s cavity .

Mode of Action

The mode of action of Dibenzo-21-crown-7 involves the formation of stable complexes with inorganic cations. The crown ether’s unique structure allows it to encapsulate the cation within its cavity, forming a stable complex through electrostatic attraction . This interaction results in changes to the physical and chemical properties of the cation, influencing its reactivity and behavior in chemical reactions .

Biochemical Pathways

The biochemical pathways affected by Dibenzo-21-crown-7 are largely dependent on the specific cation involved. For instance, when complexed with rubidium ions, the compound has been used in ion-imprinted technology for the determination of rubidium ions . .

Result of Action

The result of Dibenzo-21-crown-7’s action is the formation of stable complexes with inorganic cations. This can influence the cations’ reactivity and behavior in chemical reactions . In the case of rubidium ions, the formation of these complexes has been used to improve the selectivity and efficiency of rubidium ion detection .

Action Environment

The action of Dibenzo-21-crown-7 can be influenced by various environmental factors. For instance, solvent effects can exert adverse influences on thermodynamic stability, leading to decreased binding Gibbs free energy and coordination number in certain solvents compared to the gas phase . Additionally, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability .

Properties

IUPAC Name

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQOMAQPUYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342925
Record name Dibenzo-21-crown-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14098-41-0
Record name Dibenzo-21-crown-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo-21-crown 7-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Reactant of Route 2
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Reactant of Route 3
Reactant of Route 3
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Reactant of Route 4
Reactant of Route 4
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Reactant of Route 5
Reactant of Route 5
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Reactant of Route 6
Reactant of Route 6
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine

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